6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Description
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique tricyclic structure
Properties
CAS No. |
380389-54-8 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H20N6O2/c20-13-14-12-15-18(22-16-4-1-2-6-24(16)19(15)26)25(17(14)21)7-3-5-23-8-10-27-11-9-23/h1-2,4,6,12,21H,3,5,7-11H2 |
InChI Key |
OEDNCFLJTLXNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the imino and morpholinylpropyl groups. Common reagents used in these reactions include various amines, nitriles, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino or morpholinylpropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzenesulfonyl)-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 13-fluoro-3-hydroxy-4-pyridin-4-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene
Uniqueness
The uniqueness of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific tricyclic structure and the presence of the imino and morpholinylpropyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a tricyclic structure with a unique triazatricyclo framework , which is significant for its biological activity. The presence of a morpholinyl group enhances its solubility and reactivity. The molecular formula is C22H25N7O2, with a molecular weight of approximately 405.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N7O2 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
1. Anticancer Activity:
Research has suggested that the compound may possess significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Properties:
The compound has shown activity against a range of bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Enzyme Inhibition:
Studies indicate that it could act as an inhibitor for specific enzymes related to cancer progression and microbial resistance mechanisms.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
Case Study 2: Antimicrobial Activity
In another study published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. It exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazatricyclo Ring System:
- Cyclization reactions using suitable precursors under controlled conditions.
- Introduction of Morpholinyl Group:
- Achieved through nucleophilic substitution using morpholine and an appropriate alkylating agent.
- Incorporation of Functional Groups:
- Imino and oxo groups are introduced via oxidation and imination reactions.
Research Implications
The unique structure and biological activity suggest that 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile could serve as a lead compound for drug development in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
